(R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate
Overview
Description
The compound “®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .
Scientific Research Applications
Synthesis of Natural Products
- Intermediate in Jaspine B Synthesis : This compound is used as an intermediate in synthesizing natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. The synthesis involves multiple steps like esterification, protection, and reduction (Tang et al., 2014).
Organic Chemistry Applications
- Crystal Structure Studies : It's a part of the isostructural family of compounds studied for hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
- Use in Diels-Alder Reaction : It serves as a component in the Diels-Alder reaction, a key method in organic synthesis (Padwa et al., 2003).
- Role in Enantioselective Synthesis : It has been used in rhodium-catalyzed enantioselective synthesis, important for creating chiral compounds (Storgaard et al., 2009).
Medicinal Chemistry
- Potential in Cardioprotective Agents : Derivatives of this compound have shown promise as malonyl-coenzyme A decarboxylase inhibitors, potentially useful in treating ischemic heart diseases (Cheng et al., 2006).
- Enzymatic Kinetic Resolution : Its derivatives have been used in the enzymatic kinetic resolution, a crucial process in producing optically pure enantiomers for pharmaceutical applications (Piovan et al., 2011).
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUHZZFYJGGEFI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479564 | |
Record name | tert-Butyl [(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651035-90-4 | |
Record name | tert-Butyl [(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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